molecular formula C20H28N4O4 B4030767 N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE

N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4030767
M. Wt: 388.5 g/mol
InChI Key: DQQAJUPAUXEZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with 1-(3-aminopropyl)piperazine in the presence of coupling reagents such as EDC∙HCl and HOBt . The reaction conditions typically involve stirring the reactants at room temperature for several hours to ensure complete conversion. Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE can be compared with other furan derivatives such as:

Properties

IUPAC Name

N-[3-[4-[3-(furan-2-carbonylamino)propyl]piperazin-1-yl]propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c25-19(17-5-1-15-27-17)21-7-3-9-23-11-13-24(14-12-23)10-4-8-22-20(26)18-6-2-16-28-18/h1-2,5-6,15-16H,3-4,7-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQAJUPAUXEZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CO2)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
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N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
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N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
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N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
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N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
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N-[3-(4-{3-[(FURAN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE

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